

(R)-Binaphthylisopropylphosphite catalyzed asymmetric Suzuki C-C coupling

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Compound of Interest

Compound Name: (R)-Binaphthylisopropylphosphite

Cat. No.: B8769792

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An in-depth guide to the application of (R)-Binaphthyl-based phosphite ligands in asymmetric Suzuki C-C coupling reactions, providing detailed protocols and data for researchers and professionals in drug development. While specific data for "**(R)-Binaphthylisopropylphosphite**" is not readily available in the reviewed literature, this document provides comprehensive information on closely related and structurally similar binaphthyl-based phosphoramidite and phosphine ligands, which are excellent surrogates for understanding the potential applications and methodologies.

Application Notes

The asymmetric Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds. Chiral phosphorus-containing ligands are pivotal in achieving high enantioselectivity in these reactions. Binaphthyl-based ligands, with their characteristic C₂ symmetry and steric bulk, have proven to be particularly effective in controlling the stereochemical outcome of the coupling process. These ligands, including phosphites and phosphoramidites, are instrumental in the synthesis of axially chiral biaryl compounds, which are prevalent motifs in pharmaceuticals and chiral catalysts.

The general catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a low-valent palladium(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to afford the biaryl product and regenerate the active catalyst. The chiral ligand, in this case, a derivative of (R)-BINOL, creates

a chiral environment around the metal center, influencing the geometry of the key intermediates and transition states, thereby dictating the enantioselectivity of the product.

Data Presentation

The following tables summarize the performance of various (R)-Binaphthyl-based ligands in the asymmetric Suzuki-Miyaura coupling, showcasing their efficacy in terms of yield and enantiomeric excess (ee).

Table 1: Asymmetric Suzuki-Miyaura Coupling of 3-methyl-2-bromophenylamides with 1-naphthaleneboronic acid using Chiral Monophosphine Ligands[1][2][3]

Entry	Ligand	Pd Source (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)
1	(R)-MOP (L1)	Pd ₂ (dba) ₃ (2.5)	K ₃ PO ₄	THF	50	72	70	36
2	Ligand L7	Pd ₂ (dba) ₃ (2.5)	K ₃ PO ₄	THF	50	72	85	78
3	Ligand L7	Pd(OAc) ₂ (5)	K ₃ PO ₄	THF	50	72	80	75
4	Ligand L7	Pd ₂ (dba) ₃ (2.5)	CS ₂ CO ₃	THF	50	72	65	72
5	Ligand L7	Pd ₂ (dba) ₃ (2.5)	K ₃ PO ₄	Dioxane	50	72	78	76

Data adapted from a study on chiral-bridged biphenyl monophosphine ligands, which are structurally related to binaphthyl-based systems.[1][2][3]

Table 2: Enantioselective Suzuki-Miyaura Coupling for the Synthesis of Axially Chiral Biphenols using (R)-sPhos[4]

Entry	Aryl Bromide	Aryl Boronate	Conditions	Yield (%)	ee (%)
1	2-bromo-6-chlorophenol	2-methoxyphenylboronate ester	A	88	99
2	2-bromo-4,6-dimethylphenol	2-methoxyphenylboronate ester	A	91	95
3	2-bromo-6-(Boc-amino)phenol	2-methoxyphenylboronate ester	A	75	96
4	4-bromoestrone	2-methoxyphenylboronate ester	A	85	19:1 dr
5	2,6-dibromophenol	2-methoxyphenylboronate ester	B	35	92

Conditions A: Pd(OAc)₂ (5 mol %), (R)-sSPhos (6 mol %), K₃PO₄ (2.0 equiv), Toluene, 40 °C, 16 h. Conditions B: Pd₂(dba)₃ (2.5 mol %), (R)-sSPhos (6 mol %), Cs₂CO₃ (2.0 equiv), Toluene, 40 °C, 16 h.[4]

Experimental Protocols

General Procedure for Asymmetric Suzuki-Miyaura Coupling

This protocol is a representative example based on established methods for similar catalytic systems.[1][2][3][5][6]

Materials:

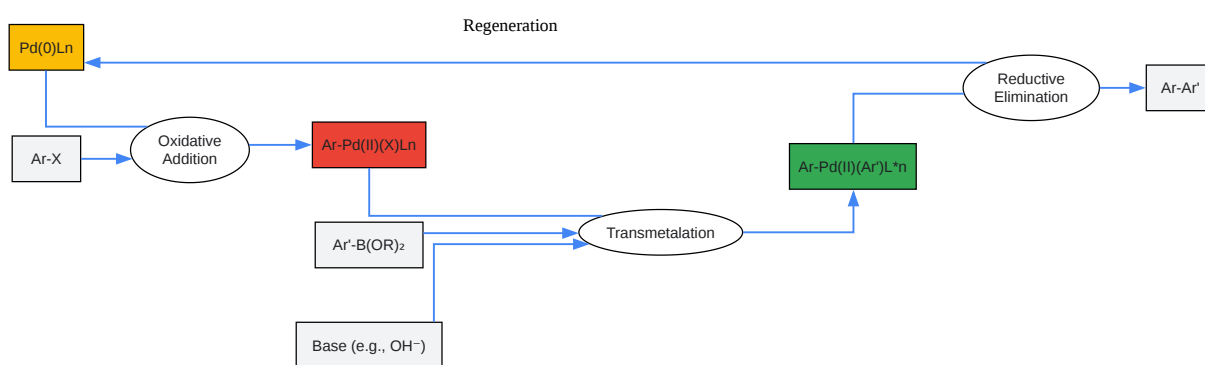
- Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
- Chiral ligand (e.g., (R)-Binaphthyl-based phosphite or a similar chiral phosphine)
- Aryl halide (1.0 equiv)
- Arylboronic acid or ester (1.2-2.0 equiv)
- Base (e.g., K₃PO₄, Cs₂CO₃, or KF) (2.0-3.0 equiv)
- Anhydrous solvent (e.g., THF, Dioxane, or Toluene)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 2.5 mol % Pd₂(dba)₃) and the chiral ligand (e.g., 6 mol %).
- Add the aryl halide (1.0 equiv), the arylboronic acid or ester (1.5 equiv), and the base (e.g., 3.0 equiv K₃PO₄).
- Add the anhydrous solvent (e.g., THF, 0.1 M concentration with respect to the aryl halide).
- Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 24-72 hours), monitoring the reaction progress by TLC or GC/LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
- Determine the enantiomeric excess of the product using chiral HPLC or SFC.

Visualizations



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